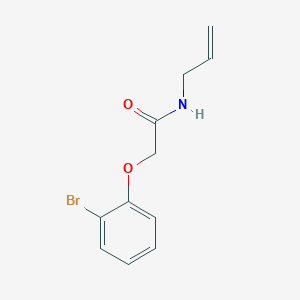

N-allyl-2-(2-bromophenoxy)acetamide

Beschreibung

N-Allyl-2-(2-bromophenoxy)acetamide is a brominated acetamide derivative featuring an allyl group attached to the nitrogen atom and a 2-bromophenoxy moiety at the α-carbon of the acetamide backbone. The compound’s molecular formula is inferred as C₁₁H₁₂BrNO₂ (molar mass ~270.12 g/mol), based on its positional isomer, N-allyl-2-(4-bromophenoxy)acetamide . The ortho-substituted bromine on the phenoxy group likely influences steric and electronic characteristics, differentiating it from para-substituted analogs.

Eigenschaften

IUPAC Name |

2-(2-bromophenoxy)-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-2-7-13-11(14)8-15-10-6-4-3-5-9(10)12/h2-6H,1,7-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTISXOXHYWFNAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)COC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares N-allyl-2-(2-bromophenoxy)acetamide with key analogs, emphasizing substituent effects, synthetic yields, and biological relevance.

Positional Isomers: Ortho vs. Para Substituents

- N-Allyl-2-(4-bromophenoxy)acetamide Structure: Bromine at the para position of the phenoxy group. Molecular Formula: C₁₁H₁₂BrNO₂; Molar Mass: 270.12 g/mol .

- 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide Structure: 4-Bromophenyl group at the α-carbon and 2-methoxyphenyl as the N-substituent.

N-Substituent Variations

- 2-(2-Bromophenoxy)-N-(cyclopropylmethyl)acetamide Structure: Cyclopropylmethyl group instead of allyl at the N-position. Molecular Formula: C₁₂H₁₄BrNO₂; Molar Mass: 284.15 g/mol . Impact: The cyclopropylmethyl group may enhance metabolic stability compared to the allyl group due to reduced oxidation susceptibility.

N-Benzyl-2-bromo-N-(2-bromophenyl)acetamide

Phenoxy Group Modifications

- N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide Structure: Brominated cyclohexyl N-substituent with varied phenoxy groups. Biological Activity: Reported anti-inflammatory and analgesic properties, highlighting the role of bulky substituents in modulating activity .

Comparative Data Table

Key Research Findings

- Steric and Electronic Effects: The ortho-bromine in N-allyl-2-(2-bromophenoxy)acetamide likely reduces reactivity in planar transition states (e.g., SN2 reactions) compared to para-substituted analogs .

- Biological Relevance : Bulky N-substituents (e.g., benzyl, cyclohexyl) correlate with enhanced anti-inflammatory activity, suggesting that the allyl group may offer a balance between stability and bioavailability .

- Synthetic Limitations : Allyl-substituted acetamides exhibit lower yields in tetrazole synthesis, necessitating optimized conditions for scale-up .

Q & A

Q. What are the standard synthetic routes for N-allyl-2-(2-bromophenoxy)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-component reactions. A typical route involves reacting 2-bromophenol with allyl bromide and chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like acetonitrile . Optimization includes:

- Solvent selection : Polar solvents (e.g., acetonitrile) enhance nucleophilicity.

- Temperature control : Reflux conditions (~80°C) improve reaction kinetics.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may increase yields.

- Purification : Flash chromatography (petroleum ether/diethyl ether, 4:6) isolates the product with ~47% yield .

Q. What spectroscopic methods are recommended for confirming the structure of N-allyl-2-(2-bromophenoxy)acetamide, and how should data inconsistencies be addressed?

- Methodological Answer : Use HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight (e.g., Calcd. 412.1902, Found 412.1918) , ¹H/¹³C NMR to verify allyl and bromophenoxy groups, and FTIR for amide C=O stretching (~1650 cm⁻¹). Address inconsistencies by:

- Cross-validating with X-ray crystallography (if crystalline) .

- Repeating synthesis to rule out impurities.

- Comparing with computational predictions (e.g., DFT for NMR chemical shifts) .

Q. How can researchers design initial biological activity screens for N-allyl-2-(2-bromophenoxy)acetamide, and what target enzymes are relevant?

- Methodological Answer : Prioritize enzyme inhibition assays targeting microbial pathways. Key enzymes include:

- DprE1 (anti-tubercular activity) .

- CYP450 isoforms (metabolic stability assessment).

Use in vitro MIC assays against Mycobacterium tuberculosis or bacterial/fungal strains. Optimize assay conditions (pH 7.4, 37°C) and include positive controls (e.g., isoniazid for DprE1) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for N-allyl-2-(2-bromophenoxy)acetamide?

- Methodological Answer :

- Docking refinement : Adjust ligand flexibility and solvation parameters in molecular docking simulations .

- MD simulations : Run 100-ns trajectories to assess protein-ligand stability under physiological conditions.

- SAR studies : Synthesize analogs (e.g., chloro or methyl substitutions) to validate predicted binding motifs .

- Validate with SPR (Surface Plasmon Resonance) for binding kinetics (KD, kon/koff) .

Q. How can researchers elucidate the reaction mechanisms of N-allyl-2-(2-bromophenoxy)acetamide in multi-component reactions using kinetic studies?

- Methodological Answer :

- Conduct kinetic profiling via in-situ NMR or HPLC to track intermediate formation .

- Vary reactant stoichiometry to identify rate-determining steps (e.g., allylation vs. acetamide coupling).

- Use isotopic labeling (e.g., ¹⁸O in acetamide) to trace bond reorganization .

- Compare activation energies (ΔG‡) via Arrhenius plots under controlled temperatures (25–80°C) .

Q. What advanced computational methods validate the electronic structure of N-allyl-2-(2-bromophenoxy)acetamide, and how do they compare with experimental data?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level and compare bond lengths/angles with XRD data .

- NBO analysis : Quantify hyperconjugation effects (e.g., C=O→N lone pair interactions) .

- TD-DFT : Predict UV-Vis spectra (λmax) and compare with experimental data (e.g., π→π* transitions at ~270 nm) .

Q. What are the key stability considerations for N-allyl-2-(2-bromophenoxy)acetamide under various storage conditions, and which analytical techniques assess degradation?

- Methodological Answer :

- Storage : Protect from light and moisture (use amber vials with desiccants). Stability decreases at >25°C .

- Degradation analysis :

- HPLC-PDA : Monitor hydrolysis products (e.g., free phenol or acetic acid) .

- TGA/DSC : Assess thermal decomposition thresholds (>150°C) .

- Stress testing : Expose to acidic/basic conditions (pH 2–12) to identify labile groups (e.g., allyl ether cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.